Product packaging for Butazolamide(Cat. No.:CAS No. 16790-49-1)

Butazolamide

Cat. No.: B091272
CAS No.: 16790-49-1
M. Wt: 250.3 g/mol
InChI Key: HZIYHIRJHYIRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butazolamide is a chemical compound with the CAS Registry Number 16790-49-1 . It is a sulfonamide derivative, and PubChem lists its molecular formula as C 6 H 10 N 4 O 3 S 2 . Please note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Currently, detailed information on this compound's specific research applications, mechanism of action, and pharmacological profile is not available in the public scientific literature. Further experimental data is required to define its primary research applications and biological activity. Researchers are advised to consult specialized chemical databases or conduct their own characterization to determine its suitability for specific investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N4O3S2 B091272 Butazolamide CAS No. 16790-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O3S2/c1-2-3-4(11)8-5-9-10-6(14-5)15(7,12)13/h2-3H2,1H3,(H2,7,12,13)(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIYHIRJHYIRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168430
Record name Butazolamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16790-49-1
Record name N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16790-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butazolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016790491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butazolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTAZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S326CI0WT
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Elucidation of Molecular Mechanisms of Action and Pharmacological Targets

Impact on AQP5 mRNA Expression and Immune Cell Migration

Recent research has shed light on the molecular interactions of Methazolamide (B1676374), particularly its influence on Aquaporin-5 (AQP5) mRNA expression and the subsequent migration of immune cells. nih.govresearchgate.net Aquaporins are a family of water channel proteins crucial for maintaining cellular volume and facilitating cell movement. nih.gov AQP5, specifically, has been identified as a key regulator in various cell migration-related processes. nih.gov Studies have demonstrated that Methazolamide can modulate the expression of AQP5, thereby affecting immune cell mobility. nih.govfrontiersin.org

Investigations utilizing various cell lines, including the human B-lymphocyte cell line REH, the murine macrophage-like cell line RAW 264.7, and peripheral blood mononuclear cells (PBMCs), have provided significant insights into the effects of Methazolamide. nih.govresearchgate.net

In studies on REH cells, incubation with Methazolamide at a concentration of 10⁻⁵ M resulted in a notable reduction of AQP5 mRNA expression by approximately 20-30%. nih.govmdpi.com This downregulation at the mRNA level was also reflected in the AQP5 protein expression, which showed a significant decrease after 24 hours of treatment with Methazolamide. mdpi.com

Furthermore, the functional consequence of this reduced AQP5 expression was observed in immune cell migration assays. nih.govresearchgate.net Pre-incubation of immune cells with Methazolamide was found to inhibit their migration towards the chemokine SDF1-α, returning the migration rate to control levels. nih.govresearchgate.net

The timing of Methazolamide administration appears to be a critical factor in its efficacy. In experiments involving lipopolysaccharide (LPS) to induce an inflammatory response, pre-incubation of PBMCs with Methazolamide successfully reduced the LPS-induced increase in AQP5 expression. nih.govresearchgate.net However, if Methazolamide was administered after the cells were stimulated with LPS, it was no longer effective in reducing AQP5 expression. nih.govresearchgate.net

These findings suggest that Methazolamide's mechanism of action involves the direct or indirect downregulation of AQP5 gene expression, which in turn impairs the migratory capacity of immune cells. nih.gov

Data Tables

Table 1: Effect of Methazolamide on AQP5 mRNA Expression in REH Cells

CompoundConcentration (M)Cell LinePercentage Reduction in AQP5 mRNA ExpressionReference
Methazolamide10⁻⁵REH~20-30% nih.govmdpi.com

Table 2: Effect of Methazolamide on Immune Cell Migration and LPS-Induced AQP5 Expression

Experimental ConditionCell TypeKey FindingReference
Pre-incubation with MethazolamideImmune CellsReduced cell migration towards SDF1-α to control levels. nih.govresearchgate.net
Pre-incubation with Methazolamide followed by LPS stimulationPBMCsReduced LPS-induced AQP5 expression to control levels. nih.govresearchgate.net
LPS stimulation followed by Methazolamide administrationPBMCsNo reduction in AQP5 expression. nih.govresearchgate.net

Spectrum of Biological Activities and Therapeutic Potential

Neuropharmacological and Neurological Activities

Methazolamide's ability to inhibit carbonic anhydrase enzymes within the central nervous system underlies its neuropharmacological effects. While it is recognized for achieving high concentrations in the cerebrospinal fluid, its efficacy and therapeutic potential in various neurological conditions are areas of active investigation. drugbank.com

The anticonvulsant profile of Methazolamide (B1676374) has been a subject of study, with some research indicating its potential to mitigate seizure activity. The mechanism is thought to be similar to the anticonvulsant effects of carbon dioxide. drugs.com However, it is important to note that some sources describe Methazolamide as not being an effective anticonvulsant in a clinical context. drugbank.com

Early research into the anticonvulsant action of Methazolamide suggested a possible link to a noradrenergic mechanism, indicating a complex interplay with neurotransmitter systems.

The Maximal Electroshock Seizure (MES) test is a widely used preclinical model to assess the efficacy of potential antiepileptic drugs against generalized tonic-clonic seizures. In animal studies, carbonic anhydrase inhibitors, including Methazolamide, have demonstrated the ability to abolish the tonic extensor component of maximal electroshock convulsions and to elevate the seizure threshold.

Conversely, the Pentylenetetrazole (PTZ) seizure model is utilized to screen compounds for efficacy against myoclonic and absence seizures, primarily by acting as a GABA receptor antagonist. meliordiscovery.com A review of the available scientific literature did not yield specific research findings on the efficacy of Methazolamide in the PTZ seizure model.

Table 1: Summary of Methazolamide's Anticonvulsant Activity in Preclinical Models

Preclinical Model Finding
Maximal Electroshock Seizure (MES) Abolishes the tonic extensor component of convulsions.
Elevates seizure threshold.

| Pentylenetetrazole (PTZ) Seizure | No specific research data available. |

A comprehensive review of scientific literature did not yield specific research focused on the analgesic effects of Methazolamide.

Current scientific literature does not provide specific research findings regarding the anxiolytic effects of Methazolamide. While side effects such as nervousness have been reported, this does not indicate a therapeutic anxiolytic potential. dangerousdrugs.com

There is no specific research available in the scientific literature concerning the antidepressant effects of Methazolamide. Reports of depression as a potential side effect of the medication exist, but this is distinct from a therapeutic application for mood disorders. patsnap.com

Recent research has highlighted a promising role for Methazolamide in the context of neurodegenerative diseases, particularly those characterized by the aggregation of tau protein (tauopathies), such as Alzheimer's disease. wikipedia.org

Studies utilizing zebrafish and mouse models have shown that Methazolamide can protect against the buildup of tau protein in the brain. In these preclinical models, Methazolamide has been observed to clear tau accumulation and reduce signs of the disease. dangerousdrugs.com In genetically engineered mice with a tau mutation that leads to progressive aggregation, treatment with Methazolamide resulted in improved performance in memory tasks and enhanced cognitive function compared to untreated mice. drugbank.com The brains of the treated mice also exhibited fewer tau aggregates and a reduction in the loss of brain cells. drugbank.com

Further research has delved into the potential of Methazolamide in Alzheimer's disease by examining its effects on amyloid beta-induced toxicity. Studies have shown that Methazolamide can prevent mitochondrial dysfunction and the activation of caspases (enzymes involved in cell death) in neuronal and glial cells exposed to amyloid beta. In a mouse model of acute amyloid toxicity, systemic administration of Methazolamide was found to prevent neurodegeneration and reduce caspase activation in the brain.

Table 2: Research Findings on Methazolamide in Neurodegenerative Disease Models

Model System Key Findings
Zebrafish and Mouse Models of Tauopathy Protects against the build-up of tau protein in the brain.
Clears tau accumulation and reduces signs of disease.
Genetically Engineered Mice (P301S tau mutation) Improved memory and cognitive performance.
Reduced tau aggregates and preservation of brain cells.
Neuronal and Glial Cell Cultures (Amyloid Beta) Prevents mitochondrial dysfunction.
Prevents activation of caspase 9 and caspase 3.
Mouse Model of Acute Amyloid Toxicity Prevents neurodegeneration.

Modulation of Neurodegenerative Disease Pathologies

Anticancer and Antiproliferative Activities

Carbonic anhydrase inhibitors have also demonstrated significant potential as anticancer agents. Their efficacy stems from their ability to target specific vulnerabilities of cancer cells, particularly those related to tumor metabolism and the microenvironment.

CAIs have shown potent antitumor effects across a range of human cancer cell lines, both in laboratory settings (in vitro) and in animal models (in vivo). For instance, Mebendazole, a benzimidazole (B57391) derivative, strongly inhibits the growth of human tumor xenografts in mice and shows little toxicity to normal cells. medicinacomplementar.com.br

Acetazolamide (B1664987) has been found to inhibit the invasive capacity of renal carcinoma cell lines (Caki-1, Caki-2, ACHN, and A-498) by 18–74%. nih.gov In combination with sulforaphane, it demonstrated significantly higher antitumor activity in models of bronchial carcinoid cancer. nih.gov Similarly, Methazolamide has shown efficacy against pancreatic ductal adenocarcinoma (PDAC), causing a 46% decrease in tumor volume on its own and a 72% inhibition when combined with gemcitabine (B846) in a PDX tumor model. nih.gov Studies on colorectal adenocarcinoma cells (SW620) also showed that acetazolamide inhibits cell viability, migration, and colony formation in a dose-dependent manner. researchgate.net

Table 2: Anticancer Efficacy of Carbonic Anhydrase Inhibitors
CompoundCancer TypeModelKey FindingReference
AcetazolamideRenal CarcinomaIn Vitro (Caki-1, Caki-2, ACHN, A-498)Inhibited invasion rate by 18-74% nih.gov
Acetazolamide (+ Sulforaphane)Bronchial CarcinoidIn Vitro & In Vivo (H-727, H-720)Significantly higher antitumor efficacy in combination nih.gov
MethazolamidePancreatic (PDAC)In Vivo (PDX model)72% tumor inhibition in combination with Gemcitabine nih.gov
AcetazolamideColorectal AdenocarcinomaIn Vitro (SW620)Dose-dependent inhibition of cell viability and migration researchgate.net
MebendazoleLung CancerIn Vitro & In VivoStrongly inhibited growth of human tumor xenografts medicinacomplementar.com.br

A key feature of solid tumors is the presence of hypoxic (low oxygen) regions, which contributes to tumor aggressiveness and resistance to therapy. benthamscience.com Cancer cells adapt to this environment by upregulating specific enzymes, including carbonic anhydrase IX and XII (CA IX/XII). nih.govresearchgate.net These enzymes help regulate pH, allowing tumor cells to survive and invade surrounding tissue. nih.gov

CA IX is a well-established marker for tumor hypoxia and is overexpressed in many aggressive cancers, making it an attractive therapeutic target. nih.govnih.gov Sulfonamide inhibitors like Acetazolamide can target and inhibit CA IX. researchgate.netnih.gov By inhibiting CA IX, these drugs can reverse the acidification of the tumor microenvironment, thereby suppressing tumor growth and metastasis. researchgate.netnih.gov This targeted approach can mitigate the effects of hypoxia and enhance the efficacy of other cancer therapies. nih.gov

The antiproliferative effects of these sulfonamides are rooted in their ability to disrupt key cellular processes that drive cancer progression. The inhibition of CA IX and XII plays a pivotal role, as these enzymes are involved in processes that allow tumor cells to proliferate uncontrollably. nih.govunicatt.it

One of the primary mechanisms is the induction of cell cycle arrest. Mebendazole, for example, has been shown to induce G2-M cell cycle arrest in lung cancer cells, which ultimately leads to programmed cell death, or apoptosis. medicinacomplementar.com.br This disruption of the cell cycle blocks the proliferation of tumor cells. nih.gov By targeting CA IX, which is crucial for cancer cell adaptation to acidosis, inhibitors like acetazolamide can suppress cell migration and aggressiveness, thereby exerting their antiproliferative effects. nih.govunicatt.it

Antimicrobial and Anti-infective Activities

The core of Butazolamide's therapeutic potential lies in its predicted antimicrobial and anti-infective properties, a characteristic feature of the sulfonamide and 1,3,4-thiadiazole (B1197879) families. nih.govcbijournal.com

Antibacterial Efficacy

Sulfonamide carbonic anhydrase inhibitors have demonstrated notable antibacterial activity. Studies have evaluated FDA-approved CAIs such as Acetazolamide (AZM), Ethoxzolamide (EZM), and Methazolamide (MZM) against clinically significant pathogens like vancomycin-resistant enterococci (VRE). In these investigations, AZM and EZM showed potent activity, inhibiting 90% of tested VRE isolates (MIC₉₀) at a concentration of 2 μg/ml. nih.gov

Further research has focused on developing novel sulfonamides based on these scaffolds. For instance, modifications to the acetazolamide structure have led to analogues with significantly improved activity against Neisseria gonorrhoeae, a high-priority public health threat due to rising antibiotic resistance. These findings underscore the potential for sulfonamides like this compound to serve as platforms for new antibacterial agents.

In Vitro Antibacterial Activity of Selected Carbonic Anhydrase Inhibitors Against VRE
CompoundMIC Range (μg/ml)MIC₅₀ (μg/ml)MIC₉₀ (μg/ml)
Acetazolamide (AZM)1 - 412
Ethoxzolamide (EZM)1 - 412
Methazolamide (MZM)1 - 848

Antifungal Properties

The 1,3,4-thiadiazole nucleus, a key component of this compound, is recognized for its antifungal properties. researchgate.net This activity is often linked to the inhibition of fungal carbonic anhydrase (CA), an enzyme crucial for the pathogen's growth, development, and virulence. nih.govnih.gov Fungi rely on CA to sense environmental CO₂ levels, which triggers pathways essential for their life cycle. nih.govmdpi.commdpi.com

A range of sulfonamides have been shown to effectively inhibit fungal β- and α-CAs in vitro. nih.gov Studies on sulfonamide-1,2,4-thiadiazole derivatives demonstrated significant activity against a variety of micromycetes, with efficacy comparable to the commercial fungicide bifonazole. nih.gov For example, investigations into the β-CAs from the fungus Sordaria macrospora (CAS1 and CAS2) showed that compounds like 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) were potent inhibitors. researchgate.net This mechanism represents a novel approach for developing antifungal drugs that could circumvent existing resistance issues. mdpi.com

Antiviral Potential (including Anti-HIV and broad-spectrum investigations)

The sulfonamide scaffold is a versatile component in the design of antiviral agents. mdpi.comnih.gov A number of structurally diverse sulfonamide derivatives have demonstrated significant antiviral activity, including against Human Immunodeficiency Virus (HIV). nih.gov Some clinically used HIV protease inhibitors, such as amprenavir, incorporate a sulfonamide moiety. nih.gov

Research into new chemical entities has shown that chiral 1,3,4-thiadiazole-based bis-sulfonamides can inhibit HIV-1, with certain compounds identified as potential new leads for antiviral drug development. nih.gov One compound in a study series exhibited an IC₅₀ of 9.5 μM against HIV-1. nih.gov Furthermore, other research has explored triazolo-thiadiazole nucleosides bearing arylsulfonamide residues for their activity against HIV-1 and HIV-2. nih.gov The mechanism of action for many antiviral sulfonamides involves inhibiting key viral enzymes like reverse transcriptase or protease, or targeting zinc finger proteins crucial for viral replication. nih.gov

Antitubercular Activity

Derivatives of 1,3,4-thiadiazole are actively being investigated as potential new agents to combat Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. cbijournal.com This is particularly critical due to the rise of multidrug-resistant TB (MDR-TB). The thiadiazole ring is a core component of various compounds that have shown inhibitory activity against Mtb. cbijournal.com

One primary target for these compounds is the set of β-carbonic anhydrases in Mtb (mtCAs), which are essential for the bacterium's growth. slu.se Numerous sulfonamides have been shown to inhibit these enzymes. For example, novel sulfonamide derivatives have demonstrated inhibition constants (Kᵢ) against the Mtb enzyme mtCA 3 in the range of 127 nM to 2.12 µM. nih.gov Other studies have identified sulfonamides that inhibit mtCA1 with efficacies in the nanomolar to micromolar range. mdpi.com One compound, in particular, showed an inhibition constant of 95.2 nM against mtCA1, which was five times more potent than the standard drug Acetazolamide. mdpi.com

Antileishmanial and Antiepimastigote Effects

The 1,3,4-thiadiazole scaffold is a promising structural basis for the development of new antileishmanial drugs. nih.govnih.gov Leishmaniasis is a parasitic disease with limited treatment options, further complicated by drug resistance. nih.gov Various thiadiazole derivatives have shown potent activity against different Leishmania species. mui.ac.irresearchgate.net

The mechanism of action often involves the inhibition of the parasite's β-carbonic anhydrase (LdcCA). nih.gov While many aromatic and heterocyclic sulfonamides are potent inhibitors of LdcCA in the low nanomolar range, their penetration into the parasite can be limited. nih.govnih.gov To overcome this, researchers have formulated sulfonamides into nanoemulsions, which dramatically increased their efficacy. nih.govnih.gov For instance, a nanoemulsion of one sulfonamide (NE-5B) yielded an IC₅₀ of 2.24 µM against L. amazonensis and 3.47 µM against L. infantum. nih.govnih.gov Other studies have shown that 5-nitroheteroaryl-1,3,4-thiadiazole derivatives exhibit excellent antileishmanial activity with low toxicity. nih.govnih.gov

In Vitro Antileishmanial Activity of Sulfonamide Nanoemulsions (NEs)
Compound FormulationTarget SpeciesIC₅₀ (µM)
NE-3FL. amazonensis3.90
NE-5BL. amazonensis2.24
NE-5BL. infantum3.47

Antimalarial Activity through Carbonic Anhydrase Inhibition in Pathogens

A significant area of therapeutic potential for sulfonamides like this compound is in the treatment of malaria. This activity is based on the inhibition of carbonic anhydrase in the malaria parasite, Plasmodium falciparum (pfCA). nih.gov This enzyme is vital for the parasite as it supplies bicarbonate for pyrimidine (B1678525) biosynthesis, a pathway essential for its survival. nih.gov

Studies on a library of 1,3,4-thiadiazole- and 1,3,4-thiadiazoline-2-sulfonamide derivatives demonstrated effective inhibition of pfCA, with inhibition constants (Kᵢ) ranging from 0.192 to 6.867 μM. nih.gov The variation in inhibitory activity depends on the different substitutions on the thiadiazole ring, highlighting the potential for structural optimization to develop novel antimalarial drugs with a distinct mechanism of action from current therapies. nih.gov

Metabolic and Endocrine System Modulation

The endocrine system and metabolic pathways are complex networks that regulate homeostasis, energy, and physiological functions. nih.gove-enm.org Drugs can modulate these systems by directly altering hormone production, affecting regulatory axes, or influencing transport and signaling pathways. nih.gov Certain sulfonamides, particularly carbonic anhydrase inhibitors like Methazolamide and Acetazolamide, have demonstrated notable effects on metabolic and endocrine functions.

Research has identified Methazolamide as a hepatic insulin (B600854) sensitizer (B1316253) with potential antidiabetic properties. nih.govnih.gov Studies using diabetic animal models have shown that Methazolamide can effectively lower blood glucose levels. In diabetic db/db mice, treatment with Methazolamide resulted in a significant reduction in fasting blood glucose and HbA1c levels. nih.govnih.gov It also improved glucose tolerance in diet-induced obese (DIO) mice and augmented the glucose-lowering effects of exogenous insulin in rats with streptozotocin-induced diabetes. nih.govnih.gov

Hyperinsulinemic-euglycemic clamp studies in DIO mice revealed that Methazolamide increases the glucose infusion rate and suppresses endogenous glucose production in the liver. nih.gov This suggests a mechanism of action distinct from metformin (B114582), as Methazolamide did not alter whole-body or cellular oxygen consumption rates. nih.gov Notably, the antidiabetic effect of Methazolamide does not appear to be a direct function of its carbonic anhydrase inhibition, as other inhibitors like acetazolamide, ethoxyzolamide, and dichlorphenamide (B1670470) were not effective in vivo for this purpose. nih.govnih.gov The compound's ability to enhance the glucose-lowering effects of metformin highlights its potential utility in managing type 2 diabetes. nih.gov

Table 1: Summary of Antidiabetic Effects of Methazolamide in Animal Models

Model Compound Key Findings Reference
Diabetic db/db MiceMethazolamideReduced fasting blood glucose by 21% (at 50 mg/kg/day) and 16% (at 20 mg/kg/day). nih.gov
Diet-Induced Obese (DIO) MiceMethazolamideImproved glucose tolerance, reducing the incremental area under the glucose curve by 33%. nih.gov
Streptozotocin (STZ)-induced Diabetic RatsMethazolamideEnhanced the glucose-lowering effects of exogenous insulin. nih.govnih.gov
Diabetic db/db MiceMethazolamide + MetforminShowed an additive hypoglycemic effect compared to either drug alone. nih.gov

Acetazolamide and Methazolamide are carbonic anhydrase inhibitors that exert diuretic effects. nih.govnih.gov Acetazolamide is noted for producing a brisk alkaline diuresis upon administration. nih.govresearchgate.net The mechanism involves the inhibition of carbonic anhydrase in the proximal convoluted tubules of the nephron. researchgate.netnih.gov This inhibition reduces the reabsorption of bicarbonate, sodium, and chloride, leading to their increased excretion along with excess water. nih.govdrugbank.comdrugbank.com

Although these compounds act on the proximal tubules where the majority of sodium reabsorption occurs, their net diuretic effect is considered modest. nih.govresearchgate.net This is because sodium re-absorption in more distal parts of the nephron can partially offset the initial proximal losses. nih.govresearchgate.net The diuretic action of acetazolamide can be transient, and prolonged use may lead to metabolic acidosis. nih.gov In terms of renal effects, acetazolamide's inhibitory impact on tubular sodium reabsorption has been shown to vary with the glomerular filtration rate (GFR). nih.gov At a normal GFR, acetazolamide can reduce tubular sodium reabsorption by approximately 32% and bicarbonate reabsorption by 52%. nih.gov

Table 2: Renal Effects of Carbonic Anhydrase Inhibitors

Compound Mechanism of Action Primary Renal Effects Reference
AcetazolamideInhibition of carbonic anhydrase in the proximal tubule.Increased excretion of sodium, bicarbonate, chloride, and water. researchgate.netnih.gov
AcetazolamideInhibition of carbonic anhydrase.Produces alkaline diuresis. nih.gov
MethazolamideInhibition of carbonic anhydrase.Weak and transient diuretic effect; increases urinary volume with excretion of sodium, potassium, and chloride. nih.govdrugbank.com

Anti-inflammatory and Antioxidant Activities

Certain carbonic anhydrase inhibitors have shown potential anti-inflammatory and antioxidant activities. Inflammatory pain is often associated with a reduction in tissue pH, a process mediated by carbonic anhydrases. nih.gov Research in rat models demonstrated that Acetazolamide can reverse inflammation-induced thermal hyperalgesia (heightened sensitivity to heat) when administered systemically or locally into the inflamed tissue. nih.gov This suggests that by inhibiting carbonic anhydrases, Acetazolamide may help modulate the local tissue environment and reduce inflammatory pain. nih.gov Furthermore, combination therapy of acetazolamide with topical nonsteroidal anti-inflammatory drugs (NSAIDs) and/or steroids has been shown to be beneficial in reducing retinal thickness and improving vision in patients with postsurgical macular edema. nih.gov

Regarding antioxidant effects, studies on the topical carbonic anhydrase inhibitor Dorzolamide (B1670892) have provided relevant insights. In patients with primary open-angle glaucoma, topical administration of dorzolamide was found to diminish oxidative stress in the aqueous humor. nih.gov The study showed that oxidative activity was significantly lower in glaucoma patients treated with dorzolamide compared to untreated patients. nih.gov This was accompanied by a decrease in superoxide (B77818) dismutase (SOD) activity and a less significant decrease in total antioxidant status, suggesting a modulation of the oxidative/antioxidant balance. nih.gov

Anthelmintic Activity

Helminthiasis, or worm infestation, is a significant global health issue affecting humans and livestock. who.int Anthelmintic drugs act through various mechanisms, such as compromising the parasite's cytoskeleton, causing paralysis by acting as GABA-mimetics, or interfering with metabolic pathways like energy production. nih.govresearchgate.net While a wide range of natural and synthetic compounds exhibit anthelmintic properties, there is no significant scientific evidence in the retrieved literature to suggest that sulfonamides like Methazolamide or Acetazolamide possess direct anthelmintic activity. who.intnih.govresearchgate.netnih.gov The primary therapeutic applications for this class of drugs are centered on their carbonic anhydrase inhibiting properties. nih.gov

Preclinical Research and in Vitro/in Vivo Model Systems

In Vitro Methodologies

Cell Viability and Proliferation Assays (e.g., MTT assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. cabidigitallibrary.org This method is fundamental in early-stage drug discovery to assess a compound's effect on healthy and cancerous cells. nih.gov For many derivatives of the 1,3,4-thiadiazole (B1197879) scaffold, MTT assays have been employed to determine their cytotoxic potential against various cell lines. nih.govujpronline.comresearchgate.net

However, a specific search of scientific literature did not yield any studies that have published data from MTT assays conducted on Butazolamide. Consequently, there is no publicly available data on its half-maximal inhibitory concentration (IC₅₀) or its specific effects on the viability and proliferation of any cell line.

Enzyme Inhibition Assays (e.g., α-glucosidase, carbonic anhydrase)

Enzyme inhibition assays are critical for characterizing the mechanism of action of a drug. As a 1,3,4-thiadiazole derivative, this compound belongs to a class of compounds known to interact with various enzymes.

α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes. While numerous 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory potential, with some showing significant activity, no such data has been published for this compound itself. acs.orgresearchgate.netnih.govnih.gov

Carbonic Anhydrase (CA): this compound is listed as a carbonic anhydrase inhibitor. researchgate.net CAs are a family of enzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. researchgate.netnih.gov While the inhibitory activity of related sulfonamides like acetazolamide (B1664987) and methazolamide (B1676374) against various CA isozymes is well-documented with specific IC₅₀ values, equivalent quantitative data for this compound is not available in the reviewed literature. nih.govnih.govaatbio.commedchemexpress.com

Cellular Mechanisms of Action Studies (e.g., DNA replication disruption, immune cell migration)

Investigating a compound's effect on fundamental cellular processes provides deeper insight into its potential therapeutic applications and toxicities.

DNA Replication Disruption: Some derivatives of the 1,3,4-thiadiazole class are hypothesized to exert cytotoxic effects by interfering with DNA replication processes. researchgate.net However, there are no specific studies available that investigate or demonstrate that this compound directly disrupts DNA replication. nih.govnih.govgoogle.com

Immune Cell Migration: The migration of immune cells is a critical process in inflammation and autoimmune diseases. Certain sulfonamides, such as methazolamide, have been shown to affect immune cell migration. nih.govmdpi.com There is currently no published research indicating whether this compound has any inhibitory or modulatory effects on this process.

In Vivo Animal Models

Anticonvulsant Efficacy Assessment in Rodent Models (MES, PTZ)

The maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests in rodents are the gold-standard screening models for identifying compounds with potential anticonvulsant activity. frontiersin.orgnih.gov The 1,3,4-thiadiazole scaffold is a known pharmacophore in the development of anticonvulsant agents. frontiersin.orgresearchgate.netresearchgate.net Despite the known anticonvulsant potential within this chemical class, no studies were found that reported the efficacy of this compound in either the MES or PTZ rodent models. frontiersin.orgdntb.gov.uaresearchgate.netresearchgate.net Therefore, its potential as an anticonvulsant remains unevaluated in the public domain.

Neurotoxicity Evaluation (e.g., Rotarod test)

The Rotarod test is a widely used method to assess motor coordination and balance in rodents, serving as a primary screen for potential neurotoxicity of a test compound. nih.gov This evaluation is typically performed alongside efficacy studies for central nervous system-active drugs, including anticonvulsants. frontiersin.orgfrontiersin.org While the neurotoxicity of many novel 1,3,4-thiadiazole derivatives has been assessed using the Rotarod test, there is no available data from such studies for this compound. researchgate.netresearchgate.net

While this compound is an identified chemical compound belonging to the pharmacologically significant 1,3,4-thiadiazole family, there is a notable absence of specific preclinical data in the public scientific literature. The foundational in vitro and in vivo studies outlined in this article, which are essential for building a comprehensive pharmacological profile, have not been published for this compound. This information gap precludes a detailed scientific discussion of its specific biological activities and potential therapeutic uses based on direct evidence.

Anthelmintic Activity Studies (e.g., Earthworm models)

The 1,3,4-thiadiazole nucleus, a core structure of this compound, is present in numerous compounds that have been investigated for their pharmacological activities, including anthelmintic effects. jpionline.org Studies on various derivatives of 1,3,4-thiadiazole have demonstrated their potential to act against parasitic worms.

In one such study, newly synthesized biphenyl-thiadiazole compounds were screened for anthelmintic activity using the adult earthworm Eudrilus eugeniae. jpionline.org This model is commonly used for preliminary in vitro screening of anthelmintic agents, although it is important to note that Pheretima posthuma, another earthworm species, is not a parasitic helminth, and therefore its use as a model has been questioned. nih.gov In the study with Eudrilus eugeniae, the synthesized compounds were compared against the standard drug albendazole. jpionline.org One of the tested compounds, 5-([1,1'-biphenyl]-4-yl)-N-(2-nitrobenzylidene)-1,3,4-thiadiazol-2-amine, showed significant activity, which was attributed to the potential of the o-nitro group to stimulate ganglia in the worms, leading to paralysis. jpionline.org The study recorded the time to paralysis and death of the earthworms to evaluate the efficacy of the compounds. jpionline.org

While these findings relate to derivatives and not this compound itself, they underscore the potential of the 1,3,4-thiadiazole scaffold in the development of new anthelmintic agents. jpionline.org

Table 2: Anthelmintic Activity of a Biphenyl-Thiadiazole Derivative

OrganismCompoundConcentrationTime to Paralysis (min)Time to Death (min)
Eudrilus eugeniaeCompound 110 mg/mLNot specified31
Eudrilus eugeniaeAlbendazole (Standard)10 mg/mLNot specified30

Ocular Tolerance and Efficacy Studies in Ocular Models (e.g., rabbits)

The efficacy of carbonic anhydrase inhibitors in lowering intraocular pressure (IOP) is well-established, and this class of drugs has been a mainstay in glaucoma treatment. arvojournals.org Preclinical studies in rabbit models have been crucial in evaluating the ocular tolerance and hypotensive effects of these compounds, including those structurally related to this compound.

In studies with the carbonic anhydrase inhibitor methazolamide, the use of cyclodextrin (B1172386) formulations was shown to enhance its aqueous solubility, allowing for effective topical delivery to the eye. arvojournals.org In rabbits, a 1% methazolamide solution was found to be more effective at lowering IOP than lower concentrations. arvojournals.org Another study in New Zealand Albino rabbits compared the IOP-lowering effect of a topical carbonic anhydrase inhibitor, MK-417, with systemic administration of methazolamide. nih.gov The results showed that the topical application of MK-417 produced a significant drop in IOP, and subsequent intravenous injection of methazolamide caused no further decrease in the treated eye, indicating that the topical formulation achieved maximal inhibition of carbonic anhydrase. nih.gov

Furthermore, a study comparing different classes of IOP-lowering drugs in a rabbit model of water-loading induced ocular hypertension found that brinzolamide (B135381), a carbonic anhydrase inhibitor, was effective in reducing IOP. nih.gov In normotensive rabbits, brinzolamide produced a maximum IOP reduction of 5.2 mmHg. nih.gov

The ocular disposition of another related compound, 6-amino-2-benzothiazolesulfonamide (B1667115) (aminozolamide), was also studied in rabbits. nih.gov Following topical application, the drug and its metabolite were measured in the aqueous humor and iris/ciliary body, demonstrating that the compound penetrates the eye and is metabolized. nih.gov These studies in rabbit models provide a strong basis for understanding the ocular pharmacology of carbonic anhydrase inhibitors and are relevant for assessing the potential of this compound in ophthalmic applications.

Table 3: Intraocular Pressure (IOP) Lowering Effects of Carbonic Anhydrase Inhibitors in Rabbit Models

ModelCompoundKey Finding
Normotensive RabbitMethazolamide 1% in cyclodextrinEffective in lowering IOP. arvojournals.org
Normotensive New Zealand Albino RabbitTopical MK-417IOP lowering equivalent to maximal systemic methazolamide. nih.gov
Water Loading-Induced Ocular Hypertensive RabbitBrinzolamideMaximum IOP reduction of 5.0 mmHg. nih.gov
Normotensive RabbitBrinzolamideMaximum IOP reduction of 5.2 mmHg. nih.gov

Sepsis Models for Inflammatory Response Investigation

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often involving an excessive inflammatory response. nih.govfrontiersin.orgnih.gov Preclinical research in sepsis models has explored various anti-inflammatory strategies. nih.gov While direct studies on this compound in sepsis are limited, research on related compounds and pathways provides some insight.

A study investigating the potential of the carbonic anhydrase inhibitor methazolamide in sepsis proposed that it could be a new therapeutic approach. mdpi.com This was based on the finding that aquaporin 5 (AQP5) knockdown improved survival in a murine sepsis model, and sulfonamides, including methazolamide, are potential AQP5 inhibitors. mdpi.com In vitro experiments showed that methazolamide reduced AQP5 mRNA and protein expression in cell lines and also decreased the migration of immune cells. mdpi.com Furthermore, in whole blood samples from healthy volunteers, pre-incubation with methazolamide led to a reduction in LPS-induced AQP5 expression. mdpi.com These findings suggest that methazolamide could modulate the immune response and may have a prophylactic role in patients at risk of developing sepsis. mdpi.com

Another study in a mouse model of LPS-induced acute lung injury, a common complication of sepsis, found that methazolamide mitigated inflammatory parameters. mdpi.com It decreased levels of IL-6 and monocyte chemotactic protein 1 in the lung tissue and bronchoalveolar lavage fluid. mdpi.com Myeloperoxidase activity, a marker for neutrophil infiltration, was also reduced by methazolamide treatment. mdpi.com

These studies, while not directly on this compound, point to the potential anti-inflammatory effects of related sulfonamides in the context of sepsis and systemic inflammation, warranting further investigation.

Advanced Computational and Analytical Methodologies in Butazolamide Research

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the behavior of molecules at an atomic level. These approaches are critical in modern drug discovery and development for predicting how a compound like Butazolamide might interact with biological targets.

Molecular Docking Studies for Ligand-Protein Interactions and Mechanism Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org In the context of this compound, molecular docking studies would be employed to understand its interaction with target proteins, such as carbonic anhydrases. researchgate.net This analysis would reveal key binding modes, identify crucial amino acid residues involved in the interaction, and calculate binding affinity scores to estimate the strength of the interaction. nih.govresearchgate.net Such studies are instrumental in elucidating the mechanism of action at a molecular level.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comnih.gov For this compound, DFT calculations would provide insights into its electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO-LUMO), and the molecular electrostatic potential. nih.gov This information is vital for understanding the molecule's reactivity, stability, and the nature of its intermolecular interactions, which are fundamental to its biological activity. mdpi.comscispace.com

In Silico Screening and Drug Design for Activity Prediction

In silico screening involves the use of computational methods to search large databases of compounds to identify potential drug candidates. nih.gov If researchers were designing new molecules based on the this compound scaffold, they would use techniques like quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping. mdpi.commdpi.com These methods help in predicting the biological activity of novel derivatives, optimizing their chemical structures for enhanced efficacy, and assessing their pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) before synthesis, thereby streamlining the drug design process. researchgate.net

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic techniques are essential for the structural elucidation and characterization of chemical compounds. They provide detailed information about the molecular structure and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. mdpi.com A full NMR analysis of this compound would involve several experiments:

1D NMR (¹H-NMR and ¹³C-NMR): These spectra would confirm the presence and chemical environment of all hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, integration, and splitting patterns would provide definitive structural information. researchgate.net

2D NMR (e.g., COSY, HSQC): These experiments would reveal correlations between different nuclei, helping to piece together the complete molecular structure by showing which atoms are connected to each other. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ekb.eg The FTIR spectrum of this compound would show characteristic absorption bands corresponding to its various functional groups, such as the N-H stretches of the sulfonamide and amide groups, the C=O stretch of the amide, and vibrations associated with the thiadiazole ring. nih.govmonash.eduscispace.com This technique is crucial for confirming the identity and purity of the synthesized compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool in chemical analysis, providing highly accurate mass measurements that allow for the determination of elemental compositions and the confident identification of unknown compounds. springernature.comnih.govresearchgate.net When coupled with Liquid Chromatography (LC), which separates components of a mixture, LC-HRMS becomes a powerful technique for identifying and quantifying substances like Acetazolamide (B1664987) in complex biological matrices. nih.govmdpi.com

Research on Acetazolamide demonstrates the utility of LC coupled with tandem mass spectrometry (LC-MS/MS). In these studies, the compound is first separated from other matrix components on a chromatography column, typically a C18 column, before being introduced into the mass spectrometer. jyoungpharm.org The molecule is then ionized, most effectively using electrospray ionization (ESI) in positive ion mode, and the mass spectrometer detects the protonated molecule. jyoungpharm.org By selecting for a specific mass-to-charge ratio (m/z) and fragmenting it, a unique fragmentation pattern is generated, which provides a highly selective and sensitive method for quantification. jyoungpharm.orgresearchgate.net

Validation studies for Acetazolamide assays report high sensitivity and linearity over a wide range of concentrations, making the technique suitable for pharmacokinetic studies. jyoungpharm.orgsemanticscholar.org The rapid run times, often just a few minutes per sample, allow for high-throughput analysis. jyoungpharm.org

Table 1: Parameters for LC-MS/MS Analysis of Acetazolamide
ParameterDescriptionSource
Chromatography ColumnC18 Reverse-Phase Column jyoungpharm.org
Mobile PhaseIsocratic mixture of 0.1% formic acid buffer and acetonitrile (B52724) (30:70, v/v) jyoungpharm.org
Ionization ModeElectrospray Ionization (ESI), Positive Mode jyoungpharm.org
Detection ModeMultiple Reaction Monitoring (MRM) jyoungpharm.org
Linearity Range50.3–12046 ng/mL in human plasma jyoungpharm.org
Chromatographic Run Time2.0 minutes jyoungpharm.org

Single Crystal X-ray Diffraction (XRD) for Structural Elucidation

Single Crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.comwikipedia.org This technique is indispensable in pharmaceutical sciences for the absolute structural confirmation of a molecule, including its connectivity, bond lengths, bond angles, and stereochemistry. rigaku.comtugraz.at

The process involves irradiating a single, high-quality crystal with a monochromatic beam of X-rays. wikipedia.org The crystal lattice diffracts the X-rays in a unique pattern of spots of varying intensities. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed. rigaku.com From this map, the positions of individual atoms are determined, revealing the molecule's complete structure.

For a compound like this compound, XRD would be used to:

Confirm its molecular structure unambiguously.

Identify its absolute configuration if chiral centers are present.

Characterize its solid-state packing and intermolecular interactions, such as hydrogen bonding.

Identify and differentiate between various polymorphic forms, which can have significant impacts on the compound's physical properties. nih.gov

While a specific crystal structure for "this compound" is not available, this technique remains the gold standard for structural elucidation in drug discovery and development. rigaku.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative analysis of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. pasg.nhs.uk The principle is based on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. nanoqam.ca

For a compound like Acetazolamide, UV-Vis spectroscopy provides a simple, rapid, and economical method for its quantification in bulk drug and pharmaceutical dosage forms. researchgate.net The analysis involves measuring the absorbance at the wavelength of maximum absorption (λmax), where the compound exhibits its strongest light absorption, ensuring maximum sensitivity. nanoqam.ca

Studies on Acetazolamide have utilized complex formation to enhance spectrophotometric detection. One method involves the formation of a complex with Palladium (II) chloride in an acetate (B1210297) buffer at pH 5.4, with the resulting complex being measured at an absorbance maximum of 308 nm. researchgate.net The λmax for a related compound, Methazolamide (B1676374), is reported at 254 nm in 95% ethanol. nih.gov Such data is crucial for developing quality control assays.

Table 2: UV Absorption Data for Acetazolamide and Related Compounds
CompoundConditionλmax (nm)Source
Acetazolamide-Palladium(II) ComplexAcetate Buffer (pH 5.4)308 researchgate.net
Methazolamide95% Ethanol254 nih.gov
Methazolamide0.1 N NaOH247 nih.gov

Chromatographic and Electrophoretic Separation Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for separating, identifying, and quantifying chemical compounds. bjbms.org For the analysis of Acetazolamide, numerous robust and validated reverse-phase HPLC (RP-HPLC) methods have been developed. nih.govnih.govnih.gov

These methods typically employ a non-polar stationary phase, such as a C8 or C18 column, and a polar mobile phase. researchgate.netresearchgate.net The separation is achieved by varying the composition of the mobile phase, which often consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile or methanol. nih.govresearchgate.net Detection is commonly performed using a UV detector set to a wavelength where Acetazolamide absorbs strongly, such as 254 nm or 267 nm. nih.govresearchgate.net The method's performance is validated according to ICH guidelines for parameters including linearity, accuracy, precision, and robustness. researchgate.netresearchgate.net

Table 3: Validation Parameters of a Published RP-HPLC Method for Acetazolamide
Validation ParameterResultSource
Stationary PhaseC8H column (250x4.6mm) researchgate.net
Mobile PhasePotassium dihydrogen phosphate (B84403) buffer (pH 3), Acetonitrile & Water (30:20:50) researchgate.net
Detection Wavelength267 nm researchgate.net
Linearity Range20-120 µg/mL researchgate.netresearchgate.net
Limit of Detection (LOD)37.60 ng/mL researchgate.netresearchgate.net
Limit of Quantification (LOQ)0.11396 µg/mL researchgate.netresearchgate.net
Accuracy (Recovery)99.98% - 100.77% researchgate.netresearchgate.net

Fast Protein Liquid Chromatography (FPLC)

Fast Protein Liquid Chromatography (FPLC) is a form of medium-pressure liquid chromatography specifically designed for the separation and purification of large biomolecules such as proteins and nucleic acids. nih.govformulationbio.comnih.gov FPLC systems utilize biocompatible buffer systems and operate at lower pressures than HPLC, which is crucial for maintaining the structural integrity and biological activity of delicate biomacromolecules. formulationbio.comwikipedia.org

The technique employs various chromatography modes, including ion exchange, gel filtration (size exclusion), and affinity chromatography, to achieve high-resolution separation. nih.govnih.gov While FPLC is a powerful tool in biochemistry and biopharmaceutical development, it is not typically used for the analysis of small organic molecules like this compound. The high loading capacity and specialized columns are optimized for macromolecules, making HPLC the more appropriate and efficient technique for small-molecule analysis. nih.govwikipedia.org

Ion-Exchange and Exclusion Chromatography

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. harvardapparatus.com The stationary phase consists of a resin with covalently attached charged functional groups. tosohbioscience.com In anion-exchange chromatography, a positively charged resin binds negatively charged molecules (anions), while in cation-exchange chromatography, a negatively charged resin binds positively charged molecules (cations). tosohbioscience.combio-rad.com

Molecules are adsorbed to the column from a low-ionic-strength buffer. tosohbioscience.com Elution is then achieved by increasing the ionic strength (salt concentration) of the mobile phase or by changing its pH. harvardapparatus.comtosohbioscience.com This disrupts the ionic interaction between the molecule and the resin, allowing the molecule to elute. tosohbioscience.com For a compound like this compound, IEX could be a viable purification technique if the molecule possesses acidic or basic functional groups that can be ionized at a specific pH.

Exclusion Chromatography , also known as Size-Exclusion Chromatography (SEC) or gel filtration, separates molecules based on their size (hydrodynamic volume). The stationary phase is a porous material. Larger molecules that cannot enter the pores travel around the particles and elute first, while smaller molecules enter the pores, increasing their path length and causing them to elute later. This method is primarily used for separating macromolecules or for desalting protein solutions and is generally not the primary choice for separating small molecules of similar size.

An extensive search of scientific databases and chemical registries for the compound "this compound" did not yield any results for a recognized chemical entity with this name. Similarly, no research articles were found describing the use of Polyacrylamide Gel Electrophoresis or Elemental Analysis in connection with a compound named this compound.

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Translational and Future Research Perspectives

Repurposing of Butazolamide and Related Carbonic Anhydrase Inhibitors for Novel Therapeutic Applications

The repurposing of existing drugs offers a streamlined path to new treatments by leveraging known safety profiles. This compound, a member of the 1,3,4-thiadiazole (B1197879) class of compounds, and other carbonic anhydrase inhibitors (CAIs) are subjects of significant repurposing efforts. researchgate.net Carbonic anhydrases (CAs) are enzymes involved in a wide array of physiological and pathological processes, making their inhibitors prime candidates for novel applications. nih.gov

Initially established as diuretics and antiglaucoma agents, CAIs are now being investigated for their potential as anti-obesity, anticancer, and anti-infective drugs. nih.govopenaccessjournals.com Research has shown that certain sulfonamide derivatives, the chemical class to which many CAIs belong, exhibit potent inhibition of tumor cell growth across various cancer types, including leukemia, lung, ovarian, and breast cancer. researchgate.net The mechanism may involve the inhibition of tumor-associated CA isozymes like CA IX and CA XII. researchgate.net

Furthermore, emerging studies suggest that CAIs could have therapeutic potential in neurology. For instance, the CA inhibitor methazolamide (B1676374) has been found to protect against the buildup of tau protein, a hallmark of Alzheimer's disease and other dementias, in animal models. drugtargetreview.com Researchers identified that inhibiting carbonic anhydrase helped cells clear the toxic tau protein aggregates. drugtargetreview.com Other research has explored the use of CAIs like methazolamide and dichlorphenamide (B1670470) for Duchenne Muscular Dystrophy, where they showed therapeutic efficacy in animal models. nih.gov These findings underscore a broad and promising future for the repurposing of CAIs for a range of complex diseases. nih.gov

Potential Repurposed ApplicationTarget Disease/ConditionRelated CAI StudiedResearch Finding
Anticancer Leukemia, Lung, Ovarian, Melanoma, Colon, CNS, Renal, Prostate, Breast CancersNovel Sulfonamide DerivativesPotent inhibition of tumor cell growth observed in vitro, with GI50 values as low as 10-75 nM for some cell lines. researchgate.net
Neuroprotection Alzheimer's Disease (Tauopathies)MethazolamideRemoved tau protein build-up and improved cognitive performance in zebrafish and mouse models. drugtargetreview.com
Anti-infective Malaria, LeishmaniasisSulfonamides, Metal ComplexesCertain CAIs show antimalarial effects, and other related compounds exhibit activity against Leishmania parasites. openaccessjournals.comnih.govresearchgate.net
Muscular Dystrophy Duchenne Muscular DystrophyMethazolamide, DichlorphenamideIncreased muscle force and reduced pathological markers in mdx mouse models. nih.gov
Sepsis Sepsis ProphylaxisMethazolamideReduces AQP5 mRNA expression and migration of immune cells in vitro, suggesting a potential role in preventing sepsis. mdpi.com

Challenges in Drug Discovery and Development for this compound Analogues

The journey of developing new drugs, including analogues of this compound, is fraught with challenges that lead to high costs and significant failure rates. zeclinics.com A primary issue is the over-reliance on preliminary in vitro models, which lack the complexity of a living organism and often yield data that does not translate to clinical success. zeclinics.com This contributes to the statistic that approximately 90% of drug candidates that enter clinical trials ultimately fail to gain market approval, often due to a lack of efficacy. zeclinics.com

The conventional drug development process is notoriously long and expensive, with preclinical phases alone taking 3 to 6 years. zeclinics.com A major hurdle is designing compounds with the right balance of properties. For this compound analogues, which are often CAIs, a key challenge is achieving isoform-selective inhibition. Since humans have 15 different CA isozymes with varied physiological roles, non-selective inhibition can lead to off-target effects. nih.govopenaccessjournals.com Developing drugs that target only the disease-relevant CA isozyme while sparing others is a significant medicinal chemistry challenge. nih.gov Furthermore, the development of "hybrid drugs," which combine a CAI with another pharmacologically active molecule to hit multiple targets, presents its own set of complexities in design and synthesis. nih.gov

Drug resistance is a formidable challenge in both antimicrobial and anticancer therapies and represents a major hurdle for the development of new this compound analogues intended for these uses. nih.gov Cancer patients are particularly vulnerable to bacterial infections, and the rise of multidrug-resistant (MDR) bacteria makes treatment exceptionally difficult. nih.gov

There are striking parallels between the mechanisms of resistance in cancer cells and microbes. nih.gov These shared mechanisms include:

Increased Drug Efflux: Both cancer cells and bacteria can develop pumps that actively expel therapeutic agents, reducing the intracellular concentration of the drug below its effective threshold. nih.gov

Target Alteration: The molecular target of the drug, such as a specific enzyme or receptor, can undergo mutations that prevent the drug from binding effectively. nih.gov

Drug Inactivation: Cells can produce enzymes that chemically modify and inactivate the drug. nih.gov

Persister Cells: A subpopulation of cells can enter a dormant state, making them tolerant to chemotherapy, which can lead to relapse. nih.gov

For this compound analogues developed as anticancer agents, resistance can emerge through these pathways. researchgate.net Similarly, if developed as antimicrobials, the rapid evolution of microbes poses a constant threat to their long-term efficacy. researchgate.net Overcoming this requires strategies such as developing combination therapies or creating novel compounds that can evade these resistance mechanisms. nih.gov For example, some research focuses on creating thiadiazole derivatives with potent activity against resistant cancer cell lines, with some compounds showing IC50 values in the nanomolar range. researchgate.net

Compound ClassCancer Cell LineIC50 Value
Pyrazolyl-thiadiazole derivative (Compound 25)PaCa-2 (Pancreatic)5.5 µg/mL
Pyrazolyl-thiadiazole derivative (Compound 25)PC3 (Prostate)11.8 µg/mL
Thiadiazole derivative (Compound 14)MCF-7 (Breast)0.04 µM
Thiadiazole derivative (Compound 14)HepG2 (Liver)0.18 µM
Data sourced from studies on various thiadiazole derivatives, indicating the potential for developing potent analogues. researchgate.net

Safety and Efficacy Assessment in Advanced Stages of Development

As this compound analogues progress into advanced stages of clinical development (Phase II and III trials), the assessment of their safety and efficacy becomes more rigorous and complex. A significant challenge is that promising results from early, small-scale studies may not be replicated in larger, more diverse patient populations. google.com The development of new agents against complex conditions like heart failure or cancer has proven to be exceptionally difficult, with a high number of Phase III trial failures. google.com

The safety assessment in these late stages involves intensive monitoring for adverse effects, which can sometimes only become apparent after long-term exposure or in a broader patient group. nih.govgoogleapis.com For CAIs, this includes periodic monitoring of blood counts and electrolytes, as they can alter the body's acid-base balance. nih.gov Efficacy is judged against existing standards of care, meaning a new drug must demonstrate not just an effect, but a superior or safer effect compared to available treatments. google.com The high purity of the drug compound is critical for clinical applications, as impurities can affect both safety and efficacy, necessitating advanced organic synthesis and purification methods. google.com Knowing the drug's safety profile from previous clinical use, as in the case of repurposed drugs like methazolamide, can significantly accelerate the transition to clinical trials for new indications. drugtargetreview.com

Development of Novel Drug Delivery Systems (e.g., Nanoemulsions, In Situ Gels)

Innovations in drug delivery are a key strategy to improve the therapeutic performance of drugs like this compound and its analogues. Novel delivery systems such as nanoemulsions and in situ gels are being developed to enhance solubility, improve penetration, and provide sustained release of a drug at its target site. kci.go.krpharmaexcipients.com

Nanoemulsions are dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the nano-range (10-100 nm). pharmaexcipients.com This small size allows for rapid penetration and can deliver poorly soluble drugs more effectively. pharmaexcipients.com For instance, a nanoemulsion of the CAI acetazolamide (B1664987) was developed for ocular delivery to treat glaucoma, aiming for sustained release and improved efficacy. nih.gov

In situ gels are formulations that are administered as a liquid but transform into a gel under physiological conditions, such as changes in temperature, pH, or the presence of ions. kci.go.krresearchgate.net This transition allows the formulation to remain at the site of administration for a longer period, providing controlled and sustained drug release. kci.go.kr Combining these two technologies, researchers have created nanoemulsion-based in situ gels. nih.govmdpi.com These systems load the drug into a nanoemulsion, which is then incorporated into an in situ gelling system. This dual-control approach has been shown to significantly sustain drug release compared to a nanoemulsion alone and has demonstrated superior therapeutic efficacy in preclinical models for drugs like acetazolamide. nih.gov

Emerging Research Avenues and Unexplored Therapeutic Potential

The therapeutic potential of this compound and related CAIs is far from fully realized, with several emerging research avenues pointing to new possibilities. nih.gov The discovery that these compounds can modulate fundamental cellular processes opens doors to treating a wide range of diseases. nih.govdrugtargetreview.com

One of the most promising areas is in the treatment of diseases characterized by the buildup of misfolded proteins, known as proteinopathies. Following the discovery that methazolamide can help clear tau aggregates, researchers are now planning to test its effects in models of other neurodegenerative conditions like Huntington's and Parkinson's diseases. drugtargetreview.com Another area of exploration is in infectious diseases beyond bacteria, including targeting the carbonic anhydrases of parasites like Plasmodium falciparum (malaria) and various fungi. openaccessjournals.com The development of hybrid drugs, which combine a CAI with another therapeutic agent into a single molecule, represents a frontier in medicinal chemistry aimed at creating multi-targeting treatments for complex, multifactorial diseases like cancer and glaucoma. nih.gov

While the primary mechanism of action for CAIs is the inhibition of carbonic anhydrase, the full picture of how they produce their diverse therapeutic effects is likely more complex and not completely understood. researchgate.netmdpi.com For example, the precise way in which CA inhibition leads to an antitumor effect is still being investigated but may involve acidifying the tumor microenvironment or disrupting biosynthetic pathways necessary for cell growth. researchgate.net

Similarly, the beneficial effects of methazolamide in sepsis models appear to be linked to its ability to reduce the expression of aquaporin 5 (AQP5), a water channel protein, in immune cells. mdpi.com This suggests an interaction beyond the canonical CA enzyme target. The mechanism by which CAIs help clear tau proteins involves enhancing the activity of lysosomes, the cell's waste disposal system, but the exact molecular steps connecting CA inhibition to lysosomal function are still an active area of research. drugtargetreview.com Unraveling these undiscovered mechanisms is a critical goal, as a deeper understanding will allow for the rational design of more specific and effective drugs with fewer side effects. nih.gov

Integration of Large-Scale Screening and High-Throughput Methodologies

The discovery and optimization of therapeutic agents like this compound are increasingly reliant on advanced screening technologies. High-throughput screening (HTS) methodologies, in particular, play a crucial role in rapidly assessing large libraries of chemical compounds for potential biological activity. While specific HTS campaigns focused exclusively on this compound are not extensively detailed in publicly available research, the principles are widely applied to its chemical class, the sulfonamides and carbonic anhydrase inhibitors (CAIs).

Methodologies such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-mass) are integral to the characterization and purification of newly synthesized compounds, including derivatives of the 1,3,4-thiadiazole scaffold found in this compound. google.comfrontiersin.org These techniques are essential for confirming the structure and purity of compounds in a high-throughput manner. google.comfrontiersin.org Furthermore, HTS methods can be employed to empirically determine optimal formulation conditions, for instance, by screening various combinations of proteins, pH levels, and counterions to produce microspheres of a desired size for compounds like this compound. googleapis.com The broader application of HTS in drug discovery involves screening extensive compound libraries to identify novel inhibitors of specific targets, such as various carbonic anhydrase isoforms. researchgate.net This computational and experimental screening approach is fundamental to modern medicinal chemistry for identifying lead compounds for further development. researchgate.net

Table 1: High-Throughput Methodologies in Drug Discovery

MethodologyApplication in Compound ResearchRelevance to this compound & Related Compounds
High-Throughput Screening (HTS)Rapidly assays large libraries of chemical compounds for biological activity against a specific target.Used to screen for novel carbonic anhydrase inhibitors and to optimize formulations. googleapis.comresearchgate.net
High-Performance Liquid Chromatography (HPLC)A technique used to separate, identify, and quantify each component in a mixture.Essential for the purification and quality control of synthesized sulfonamide and thiadiazole derivatives. google.com
Liquid Chromatography-Mass Spectrometry (LC-mass)An analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.Used for the characterization and structural confirmation of newly synthesized compounds related to this compound. frontiersin.org

Potential in Systemic Conditions (e.g., Sepsis, Metabolic Alkalosis)

The therapeutic potential of this compound, primarily through its action as a carbonic anhydrase inhibitor, extends beyond its established use as a diuretic. researchgate.net Research into related compounds and mechanisms suggests possible applications in severe systemic conditions.

Sepsis: Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, involves complex inflammatory and metabolic pathways. google.com Some research suggests a role for carbonic anhydrase inhibitors and related compounds in modulating these pathways. googleapis.com One area of investigation involves the protein PCSK9, which can reduce the liver's clearance of lipopolysaccharide (LPS), a key trigger in sepsis from Gram-negative bacteria. google.com Inhibiting pathways that affect pathogen clearance is a therapeutic strategy, and this compound has been listed among compounds considered in contexts related to sepsis treatment. google.comgoogleapis.com

Metabolic Alkalosis: Metabolic alkalosis is an acid-base disorder characterized by an excess of bicarbonate in the body. Carbonic anhydrase inhibitors are a therapeutic option for this condition, particularly in specific clinical scenarios like post-hypercapnic metabolic alkalosis in mechanically ventilated patients. nih.govmedscape.com The mechanism of action involves the inhibition of carbonic anhydrase in the renal tubules. nih.gov This inhibition reduces the reabsorption of bicarbonate, leading to its increased excretion in the urine. nih.gov The resulting loss of bicarbonate from the body helps to correct the alkalosis and normalize blood pH. nih.gov While studies often focus on Acetazolamide for this indication, this compound operates via the same fundamental mechanism of carbonic anhydrase inhibition, suggesting its potential utility in managing metabolic alkalosis. nih.govmedscape.com

Table 2: Potential of this compound in Systemic Conditions

Systemic ConditionProposed Mechanism of Action (as a CAI)Supporting Research Context
SepsisModulation of inflammatory pathways and potential involvement in systemic pathogen clearance.This compound is mentioned in patents discussing therapeutic approaches for sepsis and systemic inflammatory response syndrome. google.comgoogleapis.com
Metabolic AlkalosisInhibition of renal carbonic anhydrase, leading to increased urinary excretion of bicarbonate and correction of blood pH.Other carbonic anhydrase inhibitors like Acetazolamide are used to treat metabolic alkalosis by this mechanism. nih.govmedscape.com

Q & A

Q. What are the key physicochemical properties of Butazolamide, and how do they influence experimental design?

this compound (C₆H₁₀N₄O₃S₂; CAS 16790-49-1) is a crystalline compound with a decomposition point of 261°C . Its molecular weight (250.298 g/mol) and solubility profile (e.g., in polar vs. nonpolar solvents) must be considered when designing dissolution studies or formulation experiments. For instance, its low aqueous solubility may necessitate the use of co-solvents or surfactants in bioavailability assays. Researchers should also account for its stability under varying pH and temperature conditions during storage and handling .

Q. What validated methods are recommended for quantifying this compound purity and concentration in laboratory settings?

High-performance liquid chromatography (HPLC) with UV detection is widely used, employing a C18 column and a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min, with detection at 254 nm. Mass spectrometry (MS) can further confirm structural integrity, particularly to detect degradation products (e.g., sulfonamide hydrolysis byproducts). Calibration curves should be prepared in triplicate, with purity thresholds ≥98% for pharmacological assays .

Q. How should researchers address batch-to-batch variability in synthesized this compound?

Variability in salt content, impurities, or solubility can arise from differences in reaction conditions (e.g., temperature, catalyst purity). To mitigate this:

  • Standardize synthesis protocols (e.g., reflux duration, purification via recrystallization in ethanol).
  • Perform batch-specific quality control (QC), including HPLC-MS for impurity profiling and Karl Fischer titration for water content .
  • Document synthesis parameters (e.g., solvent ratios, drying time) to ensure reproducibility .

Advanced Research Questions

Q. What strategies optimize this compound’s bioavailability in preclinical pharmacokinetic studies?

Advanced approaches include:

  • Nanoparticle encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance solubility and prolong half-life.
  • Prodrug design : Introduce hydrolyzable ester groups to improve membrane permeability, followed by enzymatic activation in target tissues.
  • Co-administration with permeation enhancers : Sodium taurocholate or chitosan derivatives can increase intestinal absorption in rodent models. Validate these methods using in situ perfusion assays and LC-MS/MS for plasma concentration tracking .

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across enzyme inhibition studies?

Discrepancies may arise from assay conditions (e.g., buffer pH, enzyme source). To reconcile

  • Replicate experiments using standardized protocols (e.g., Tris-HCl buffer at pH 7.4, recombinant human carbonic anhydrase isoforms).
  • Apply statistical meta-analysis to evaluate heterogeneity across studies, adjusting for variables like temperature or substrate concentration .
  • Use isothermal titration calorimetry (ITC) to directly measure binding affinities, minimizing interference from kinetic artifacts .

Q. What advanced spectroscopic techniques characterize this compound’s interaction with biological targets?

  • NMR spectroscopy : ¹H- and ¹³C-NMR can map binding-induced chemical shift changes in protein residues (e.g., human serum albumin).
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (ka, kd) between this compound and immobilized receptors.
  • X-ray crystallography : Resolve 3D structures of this compound-enzyme complexes to identify critical hydrogen bonds or hydrophobic interactions .

Methodological and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound toxicity assays?

  • Use primary cell lines (e.g., HepG2 for hepatotoxicity) with passage numbers ≤20 to avoid genetic drift.
  • Pre-incubate cells with this compound for 24–48 hours under 5% CO₂, followed by MTT or LDH assays.
  • Include positive controls (e.g., acetaminophen for hepatotoxicity) and normalize data to solvent-only groups .

Q. How should researchers document this compound experiments for regulatory compliance?

  • Adhere to the Beilstein Journal of Organic Chemistry guidelines: Detail synthesis, characterization, and assay protocols in the main text or supplementary materials.
  • Provide raw data (e.g., chromatograms, spectral peaks) in machine-readable formats.
  • Disclose conflicts of interest and funding sources per ICMJE standards .

Tables for Quick Reference

Analytical Technique Application Key Parameters
HPLC-UVPurity assessmentRetention time: 6.2 min; LOD: 0.1 µg/mL
ITCBinding affinity measurementΔH: -12.3 kcal/mol; Kd: 15.6 nM
SPRKinetic profilingka: 1.2 × 10⁴ M⁻¹s⁻¹; kd: 0.003 s⁻¹
Synthesis QC Metrics Acceptance Criteria
Purity (HPLC)≥98%
Water content (KF)≤0.5% w/w
Residual solvents (GC)Ethanol <500 ppm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.